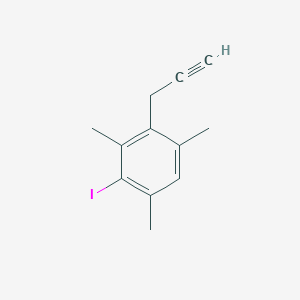

2-Iodo-1,3,5-trimethyl-4-(prop-2-yn-1-yl)benzene

Description

2-Iodo-1,3,5-trimethyl-4-(prop-2-yn-1-yl)benzene is a substituted aromatic compound featuring a benzene ring with methyl groups at positions 1, 3, and 5, a propargyl (prop-2-yn-1-yl) substituent at position 4, and an iodine atom at position 2. This compound’s structural complexity arises from its electron-rich aromatic core, steric hindrance due to methyl groups, and the reactive alkyne moiety.

The SHELX software suite (–3) and Mercury CSD () are tools for crystallographic analysis, which could theoretically be applied to determine or compare its crystal structure. The caffeic acid datasheet () is unrelated to iodinated benzene derivatives.

Properties

IUPAC Name |

2-iodo-1,3,5-trimethyl-4-prop-2-ynylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13I/c1-5-6-11-8(2)7-9(3)12(13)10(11)4/h1,7H,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZBWUCAGJOTKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CC#C)C)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1,3,5-trimethyl-4-(prop-2-yn-1-yl)benzene typically involves the iodination of 1,3,5-trimethyl-4-(prop-2-yn-1-yl)benzene. The process can be carried out using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1,3,5-trimethyl-4-(prop-2-yn-1-yl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form different functional groups, such as carboxylic acids or ketones.

Reduction Reactions: The compound can be reduced to form derivatives with different degrees of saturation.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or organometallic reagents.

Oxidation Reactions: Reagents like potassium permanganate, chromium trioxide, or ozone can be used.

Reduction Reactions: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.

Major Products Formed

Substitution Reactions: Products include azides, nitriles, or organometallic compounds.

Oxidation Reactions: Products include carboxylic acids, ketones, or aldehydes.

Reduction Reactions: Products include alkanes or alkenes with varying degrees of saturation.

Scientific Research Applications

2-Iodo-1,3,5-trimethyl-4-(prop-2-yn-1-yl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals or agrochemicals.

Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Iodo-1,3,5-trimethyl-4-(prop-2-yn-1-yl)benzene depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the prop-2-yn-1-yl group undergoes changes in its oxidation state, leading to the formation of different functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the lack of direct evidence, comparisons must be inferred based on structural analogs and methodologies described in the provided literature:

Structural Analogues

Bromine’s lower atomic radius may also affect crystal packing compared to iodine . Crystallographic Analysis: SHELXL () could refine differences in bond lengths and angles, while Mercury CSD () might visualize packing motifs (e.g., halogen bonding with iodine vs. weaker Br···π interactions).

1,3,5-Trimethyl-4-(prop-2-yn-1-yl)benzene (Iodine-Free Analog) :

- Reactivity : The absence of iodine eliminates opportunities for halogen bonding or oxidative elimination pathways. This analog may exhibit lower stability in radical reactions.

- Crystallography : Mercury’s “void visualization” () could highlight differences in molecular packing due to iodine’s absence.

2-Iodo-1,3,5-trimethylbenzene (Without Propargyl Group) :

- Functional Group Impact : The propargyl group introduces π-electron density and steric constraints, which SHELX refinement () might quantify via torsional angle analysis.

Data Table: Hypothetical Comparison

Research Findings and Methodological Insights

- Crystallographic Tools : SHELXL () enables precise refinement of heavy-atom (iodine) positions, critical for analyzing steric effects in the target compound. SHELXT () could automate space-group determination if single-crystal data are available.

- Packing Similarity : Mercury’s Materials Module () allows comparison of crystal structures with analogs, identifying differences in halogen-bonding networks or propargyl group orientation.

Biological Activity

2-Iodo-1,3,5-trimethyl-4-(prop-2-yn-1-yl)benzene is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : 2-Iodo-1,3,5-trimethylbenzene

- Molecular Formula : C9H11I

- Molecular Weight : 246.09 g/mol

- Appearance : Pale yellow to yellow crystalline powder

- Melting Point : 27.0 - 33.0 °C

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, primarily focusing on its antibacterial and antifungal properties. The compound's activity is often linked to its structural characteristics, which may influence its interaction with biological targets.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study predicted the antibacterial activity of various compounds through molecular docking studies and enzyme inhibition assays.

| Compound | Inhibitory Activity (Pa-Pi) | Target Kinases |

|---|---|---|

| Compound A | >0.7 | Haspin, Nek11 |

| Compound B | >0.5 | SRPK1 |

The above table summarizes the predicted inhibitory activities against key kinases involved in bacterial growth regulation .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Compounds with similar structures have shown to inhibit serine/threonine kinases that play a role in cellular signaling pathways.

- Membrane Disruption : The lipophilic nature of the compound may facilitate membrane penetration, leading to cell lysis in bacteria.

Case Studies

Several studies have explored the biological effects of related compounds:

-

Study on Antifungal Activity :

- A series of derivatives were synthesized and tested for antifungal activity against common pathogens such as Candida albicans. Results indicated a structure–activity relationship where increased alkyl chain length improved efficacy.

-

In Vivo Studies :

- In animal models, compounds structurally related to 2-Iodo-1,3,5-trimethylbenzene demonstrated reduced infection rates when administered in conjunction with standard antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.